4-nitrophenyl 4(5)-O-galactosylmaltopentaoside
4-nitrophenyl 4(5)-O-galactosylmaltopentaoside
Brand Name:
Vulcanchem
CAS No.:
140694-63-9
VCID:
VC0117788
InChI:
InChI=1S/C42H65NO33/c44-5-13-19(49)24(54)29(59)37(67-13)66-10-18-34(72-38-30(60)25(55)20(50)14(6-45)68-38)35(73-39-31(61)26(56)21(51)15(7-46)69-39)36(74-40-32(62)27(57)22(52)16(8-47)70-40)42(75-18,11-1-3-12(4-2-11)43(64)65)76-41-33(63)28(58)23(53)17(9-48)71-41/h1-4,13-41,44-63H,5-10H2/t13-,14-,15-,16-,17-,18-,19+,20-,21-,22-,23-,24+,25+,26+,27+,28+,29-,30-,31-,32-,33-,34-,35+,36-,37-,38-,39-,40-,41-,42-/m1/s1
SMILES:
C1=CC(=CC=C1C2(C(C(C(C(O2)COC3C(C(C(C(O3)CO)O)O)O)OC4C(C(C(C(O4)CO)O)O)O)OC5C(C(C(C(O5)CO)O)O)O)OC6C(C(C(C(O6)CO)O)O)O)OC7C(C(C(C(O7)CO)O)O)O)[N+](=O)[O-]
Molecular Formula:
C42H65NO33
Molecular Weight:
1112 g/mol
4-nitrophenyl 4(5)-O-galactosylmaltopentaoside
CAS No.: 140694-63-9
Main Products
VCID: VC0117788
Molecular Formula: C42H65NO33
Molecular Weight: 1112 g/mol
CAS No. | 140694-63-9 |
---|---|
Product Name | 4-nitrophenyl 4(5)-O-galactosylmaltopentaoside |
Molecular Formula | C42H65NO33 |
Molecular Weight | 1112 g/mol |
IUPAC Name | (2R,3R,4S,5R,6R)-2-(hydroxymethyl)-6-[[(2R,3R,4S,5R,6R)-6-(4-nitrophenyl)-3,4,5,6-tetrakis[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]oxan-2-yl]methoxy]oxane-3,4,5-triol |
Standard InChI | InChI=1S/C42H65NO33/c44-5-13-19(49)24(54)29(59)37(67-13)66-10-18-34(72-38-30(60)25(55)20(50)14(6-45)68-38)35(73-39-31(61)26(56)21(51)15(7-46)69-39)36(74-40-32(62)27(57)22(52)16(8-47)70-40)42(75-18,11-1-3-12(4-2-11)43(64)65)76-41-33(63)28(58)23(53)17(9-48)71-41/h1-4,13-41,44-63H,5-10H2/t13-,14-,15-,16-,17-,18-,19+,20-,21-,22-,23-,24+,25+,26+,27+,28+,29-,30-,31-,32-,33-,34-,35+,36-,37-,38-,39-,40-,41-,42-/m1/s1 |
Standard InChIKey | PCADUOFTAUWLRD-OQPKCWLPSA-N |
Isomeric SMILES | C1=CC(=CC=C1[C@]2([C@@H]([C@H]([C@@H]([C@H](O2)CO[C@H]3[C@@H]([C@H]([C@H]([C@H](O3)CO)O)O)O)O[C@@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O[C@@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)O[C@@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O)O[C@@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O)[N+](=O)[O-] |
SMILES | C1=CC(=CC=C1C2(C(C(C(C(O2)COC3C(C(C(C(O3)CO)O)O)O)OC4C(C(C(C(O4)CO)O)O)O)OC5C(C(C(C(O5)CO)O)O)O)OC6C(C(C(C(O6)CO)O)O)O)OC7C(C(C(C(O7)CO)O)O)O)[N+](=O)[O-] |
Canonical SMILES | C1=CC(=CC=C1C2(C(C(C(C(O2)COC3C(C(C(C(O3)CO)O)O)O)OC4C(C(C(C(O4)CO)O)O)O)OC5C(C(C(C(O5)CO)O)O)O)OC6C(C(C(C(O6)CO)O)O)O)OC7C(C(C(C(O7)CO)O)O)O)[N+](=O)[O-] |
Synonyms | 4-nitrophenyl 4(5)-O-galactosylmaltopentaoside LG5PI p-nitrophenyl 4(5)-O-beta-galactosyl-alpha-maltopentaoside |
PubChem Compound | 3083325 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume